(+/-)-Apomorphine

Description

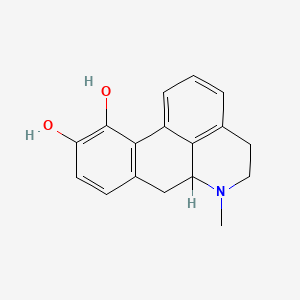

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859022 | |

| Record name | (+/-)-Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61503-74-0 | |

| Record name | (+/-)-Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Academic Evolution of +/ Apomorphine Research

Early Discovery and Chemical Synthesis Foundations

The journey of apomorphine (B128758) began in the mid-19th century. In 1845, Finnish chemist Adolf Edvard Arppe first synthesized a substance by treating morphine with sulfuric acid, which was later named "sulfomorphide". nih.gov However, it was the work of Augustus Matthiessen and C.R. Alder Wright in 1869 that truly brought apomorphine to the forefront. nih.govwikipedia.org They synthesized what they termed "apomorphia" by heating morphine with concentrated hydrochloric acid, a process that removes a molecule of water from the morphine structure. nih.govwikipedia.org This discovery laid the foundational understanding of apomorphine's chemical nature as a derivative of morphine, though it possesses a distinct structure and pharmacological profile, notably lacking opioid activity. wikipedia.org

Early synthetic methods were often low-yielding. wikipedia.org Over the years, advancements in organic chemistry have led to more efficient synthetic routes. For instance, the use of phosphoric acid or other acids that promote the dehydration and rearrangement of morphine-type alkaloids has improved yields significantly. wikipedia.org The total synthesis of racemic apomorphine was a notable achievement, further expanding the toolkit for researchers studying its properties. acs.org

Key Milestones in the Early History of Apomorphine Synthesis

| Year | Researcher(s) | Key Contribution |

| 1845 | Adolf Edvard Arppe | First synthesis from morphine and sulfuric acid, named "sulfomorphide". nih.gov |

| 1850 | Thomas Anderson | Synthesized apomorphine from codeine and sulfuric acid. nih.gov |

| 1869 | Matthiessen and Wright | Synthesized "apomorphia" from morphine and hydrochloric acid, establishing its name and a standard manufacturing process. nih.govwikipedia.orgfrontiersin.org |

| 1902 | - | The exact chemical structure of apomorphine was elucidated. nih.gov |

| 1973 | John L. Neumeyer and colleagues | Reported the total synthesis of racemic apomorphine. acs.org |

Evolution as a Neuropharmacological Probe in Basic Science

The mid-20th century marked a pivotal turning point in apomorphine research with the discovery of dopamine (B1211576) as a neurotransmitter in the brain. wikipedia.org In 1965, A. N. Ernst made the crucial connection that apomorphine is a potent stimulant of dopamine receptors. wikipedia.org This discovery was a watershed moment, transforming apomorphine into an indispensable tool for neuropharmacological research.

Its ability to directly activate dopamine receptors made it an ideal probe for investigating the role of the dopaminergic system in various physiological and pathological processes. nih.govcambridge.org Researchers utilized apomorphine to:

Characterize Dopamine Receptors: Its high affinity for D2-like receptors, and to a lesser extent D1-like receptors, helped in the classification and understanding of these receptor subtypes. wikipedia.orgscielo.br

Investigate Dopaminergic Pathways: By observing the behavioral and physiological responses to apomorphine administration, scientists could map and understand the functions of different dopamine pathways in the brain. nih.govcambridge.org

Screen for New Drugs: Apomorphine-induced behaviors, such as stereotypy in rodents, became standard models for screening potential antipsychotic drugs, which often act by blocking dopamine receptors. oup.com

Study Central Dopamine Function: Pharmacological challenge tests using apomorphine have been employed to assess the sensitivity of central dopamine receptors in various neuropsychiatric conditions. nih.gov

The use of apomorphine as a research tool significantly advanced our understanding of the neurobiology of movement, motivation, and mental health disorders. nih.govjneurosci.org

Shifting Research Paradigms and Non-Classical Applications in Preclinical Studies

While the primary focus of apomorphine research has been on its dopaminergic activity, more recent preclinical studies have begun to explore non-classical applications and mechanisms of action. This shift has been driven by observations that its effects are not solely mediated by the dopaminergic system. nih.gov

Emerging areas of preclinical research include:

Neuroprotection: Studies have investigated the potential neuroprotective effects of apomorphine, with some research suggesting it may have antioxidant properties and the ability to protect neurons from damage. neurology.orgresearchgate.net

Serotonergic and Adrenergic Receptor Interactions: It is now known that apomorphine also interacts with serotonergic and adrenergic receptors, which may contribute to its complex pharmacological profile. nih.gov

Amyloid-beta Aggregation: In the context of Alzheimer's disease research, apomorphine has been reported to inhibit the formation of amyloid-beta protein fibers, a key pathological hallmark of the disease. wikipedia.orgresearchgate.net Preclinical studies in mouse models have shown that apomorphine treatment can improve memory function and reduce intraneuronal amyloid-beta levels. researchgate.net

Disorders of Consciousness: More recent and exploratory research has initiated investigations into the potential of apomorphine to modulate consciousness, with studies in patients with chronic disorders of consciousness underway. nih.gov

These shifting research paradigms highlight the continued relevance of apomorphine as a multifaceted compound, with its full therapeutic and scientific potential still being uncovered. The exploration of its non-dopaminergic actions and its potential in new therapeutic areas represents the current frontier of (+/-)-apomorphine research.

Molecular Pharmacology and Receptor Interaction Profiles of +/ Apomorphine

Dopamine (B1211576) Receptor Agonism and Subtype Selectivity

Apomorphine (B128758) is classified as a non-selective dopamine agonist, activating all subtypes of dopamine receptors, which are broadly categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families. mdpi.comnih.govresearchgate.netnih.gov

D1-like Receptor Activation (D1, D5)

(+/-)-Apomorphine acts as an agonist at both D1 and D5 receptors. mdpi.comnih.govresearchgate.net The activation of D1-like receptors, which are coupled to Gs proteins, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). metu.edu.tr While apomorphine activates these receptors, its affinity for the D1 receptor is reported to be lower compared to its affinity for D2-like receptors. nih.gov Specifically, one study noted a low affinity for the D1 receptor with a Ki value of 370 nM. medsafe.govt.nz In contrast, it demonstrates a higher affinity for the D5 receptor, with a reported Ki of 14 nM. medsafe.govt.nz This suggests that while it engages the entire D1-like family, its interaction is not uniform across the subtypes.

D2-like Receptor Activation (D2, D3, D4)

Apomorphine demonstrates a higher affinity for the D2-like receptor family, which includes the D2, D3, and D4 subtypes. drugbank.comwikipedia.org These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. metu.edu.tr Apomorphine has a high binding affinity for D2, D3, and D5 receptors. drugbank.com It is a potent agonist at D2-like receptors and is considered a non-selective D2-like receptor agonist. ontosight.ai

Research indicates that apomorphine has a high affinity for the D4 receptor (Ki of 4 nM) and moderate affinity for the D2 and D3 receptors (Ki of 26 to 130 nM). medsafe.govt.nzncats.io Another study reported pKi values of 5.7–7.5 for human D2 receptors, 6.1–7.6 for human D3 receptors, and 8.4 for D4 receptors, further highlighting its potent interaction with the D4 subtype. mdpi.com The R-enantiomer of apomorphine is a potent agonist of both D1 and D2 receptors, with a higher activity at D2. wikipedia.org

Relative Affinities and Functional Selectivity

Apomorphine is a non-selective dopamine agonist that activates both D1-like and D2-like receptors, with a preference for the latter. oup.com Its affinity for D2-like receptors is generally higher than for D1-like receptors. wikipedia.orgarvojournals.org The rank order of affinity has been reported as D4 > D5 > D3 > D2 > D1. researchgate.net This indicates that while apomorphine is non-selective, it does exhibit a degree of selectivity within the dopamine receptor family.

The functional consequence of this binding profile is the activation of a broad range of dopaminergic signaling pathways. nih.gov The clinical efficacy of apomorphine is thought to be comparable to levodopa, possibly due to its moderate-to-high affinity for most dopamine receptor subtypes, including D1/D5 receptors, which distinguishes it from more selective D2/D3 agonists. nih.gov

Receptor Binding Affinities of this compound at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | pKi | Reference |

| D1 | 370 | - | medsafe.govt.nz |

| D2 | 26-130 | 5.7-7.5 | medsafe.govt.nzmdpi.com |

| D3 | 26-130 | 6.1-7.6 | medsafe.govt.nzmdpi.com |

| D4 | 4 | 8.4 | medsafe.govt.nzmdpi.com |

| D5 | 14 | 6.4-7.8 | medsafe.govt.nzmdpi.com |

Non-Dopaminergic Receptor Modulation

In addition to its well-characterized effects on dopamine receptors, this compound also interacts with serotonin (B10506) and alpha-adrenergic receptors. mdpi.comnih.govresearchgate.net

Serotonin Receptor Interactions (5HT1A, 5HT2A, 5HT2B, 5HT2C)

Apomorphine interacts with several serotonin receptor subtypes. mdpi.comnih.govresearchgate.net It has been shown to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. mdpi.comnih.gov The affinity for these receptors is generally considered moderate.

Alpha-Adrenergic Receptor Interactions (α1B, α1D, α2A, α2B, α2C)

Apomorphine also demonstrates affinity for several alpha-adrenergic receptor subtypes. mdpi.comnih.govresearchgate.net It has been reported to be an antagonist at α1B and α1D receptors and has complex interactions with α2 subtypes, acting as a partial agonist at α2A and an antagonist at α2B and α2C receptors. mdpi.com

Receptor Binding Affinities of this compound at Non-Dopaminergic Receptors

| Receptor Family | Receptor Subtype | Action | pKi | Reference |

| Serotonin | 5HT1A | Partial Agonist | 6.9 | mdpi.com |

| 5HT2A | Antagonist | 6.9 | mdpi.com | |

| 5HT2B | Antagonist | 6.9 | mdpi.com | |

| 5HT2C | Antagonist | 7.0 | mdpi.com | |

| Alpha-Adrenergic | α1B | Antagonist | - | mdpi.comnih.govresearchgate.net |

| α1D | Antagonist | - | mdpi.comnih.govresearchgate.netmedsafe.govt.nzncats.io | |

| α2A | Partial Agonist | 6.9 | mdpi.com | |

| α2B | Antagonist | 7.2 | mdpi.com | |

| α2C | Antagonist | 7.4 | mdpi.com |

Absence of Opioid Receptor Binding

This compound's pharmacological profile is notably characterized by its lack of significant interaction with opioid receptors. While apomorphine's primary actions are centered on the dopaminergic system, studies have investigated its potential cross-reactivity with other neurotransmitter systems, including the opioid system. Research indicates that apomorphine does not exhibit meaningful binding affinity for the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). nih.goved.ac.ukguidetopharmacology.org

Studies examining the behavioral effects of apomorphine in combination with opioid receptor agonists have provided further evidence for this lack of direct interaction. For instance, the effects of the µ-opioid receptor agonist morphine on apomorphine-induced behaviors are complex, suggesting indirect modulation of the dopaminergic system rather than a direct action of apomorphine at opioid receptors. nih.gov Similarly, interactions observed with δ- and κ-opioid receptor agonists are also thought to be mediated through downstream effects on shared signaling pathways or neuronal circuits, not by apomorphine binding to opioid receptors. nih.govcapes.gov.br The distinct pharmacological effects of apomorphine compared to opioid agonists further underscore its absence of significant opioid receptor activity.

Intracellular Signal Transduction Cascades

The biological effects of this compound are mediated by its ability to modulate several key intracellular signaling pathways upon binding to dopamine receptors. These cascades are crucial for the diverse cellular responses attributed to apomorphine.

Cyclic Adenosine (B11128) Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway Activation

Apomorphine, acting as a non-selective dopamine receptor agonist, influences the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. mdpi.com Its interaction with D1-like dopamine receptors leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. pnas.org This increase in intracellular cAMP levels subsequently activates PKA. pnas.orgrhinologyjournal.com PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), initiating changes in gene expression. rhinologyjournal.comnih.gov Conversely, its agonism at D2-like dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o), leads to the inhibition of adenylyl cyclase, thereby decreasing cAMP production and PKA activity. oup.com The net effect of apomorphine on the cAMP/PKA pathway is therefore complex and dependent on the specific dopamine receptor subtypes expressed in a given cell or brain region. nih.govresearchgate.net

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinases (ERK) Pathway Modulation

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases (ERK) pathway. nih.gov This signaling cascade is a critical regulator of various cellular processes. Studies have demonstrated that apomorphine can induce the phosphorylation of ERK in a cell-type and receptor-dependent manner. nih.govbiorxiv.org For example, in certain neuronal populations, apomorphine administration leads to a slight increase in ERK phosphorylation. nih.gov The modulation of the ERK pathway by apomorphine appears to be linked to its activity at both D1-like and D2-like dopamine receptors. nih.govresearchgate.net The activation of D2 receptors, in particular, has been shown to promote the phosphorylation of MAPK. nih.gov However, the precise mechanisms and the functional consequences of apomorphine-induced ERK modulation can vary depending on the specific cellular context and the balance of dopamine receptor subtypes present. nih.govresearchgate.net

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway Involvement

A significant aspect of apomorphine's molecular action involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. mdpi.comnih.govcardiff.ac.uknih.gov This pathway is a key cellular defense mechanism against oxidative stress. frontiersin.org Apomorphine, including its S(+) enantiomer which is devoid of significant dopamine receptor activity, has been identified as an activator of Nrf2. nih.govguidetopharmacology.orgguidetopharmacology.org Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes. frontiersin.org This binding initiates the transcription of these genes, leading to the production of proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO-1). nih.govresearchgate.net Studies have shown that the neuroprotective and antioxidant effects of apomorphine are significantly attenuated when Nrf2 is knocked down, confirming the crucial role of this pathway in mediating these effects. mdpi.com This Nrf2-activating property is thought to be independent of its dopamine receptor agonist activity. nih.govnih.gov

Beta-Arrestin Signaling Modulation

Apomorphine's interaction with dopamine receptors also leads to the modulation of β-arrestin signaling pathways. researchgate.netpnas.orgnih.gov β-arrestins are versatile proteins that, in addition to their canonical role in G protein-coupled receptor (GPCR) desensitization, can also act as signal transducers, initiating G protein-independent signaling cascades. nih.govfrontiersin.org Apomorphine has been shown to act as a biased agonist at dopamine receptors, meaning it can differentially activate G protein-dependent and β-arrestin-dependent signaling pathways. researchgate.netresearchgate.netbohrium.com

Specifically, at the D1 dopamine receptor, apomorphine is considered a low-efficacy partial agonist for β-arrestin recruitment. researchgate.net At the D2 dopamine receptor, apomorphine can induce the recruitment of β-arrestin, which is implicated in some of its behavioral effects. frontiersin.orgfrontiersin.org The development of apomorphine analogs aims to create biased ligands that selectively activate the β-arrestin pathway, which may offer therapeutic advantages. nih.gov The modulation of β-arrestin signaling by apomorphine adds another layer of complexity to its pharmacological profile, contributing to its diverse cellular and physiological effects. pnas.orgscbt.com

Phosphoinositide 3-Kinase (PI-3K)/Akt Pathway Considerations

The influence of this compound on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is complex and appears to be context-dependent. The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Some studies report that apomorphine, through its action as a non-selective D1/D2 receptor agonist, can inhibit the phosphorylation of Akt in certain brain regions like the striatum. frontiersin.orgnih.gov This inhibitory effect on Akt is primarily mediated through D2 dopamine receptors and involves a β-arrestin 2-dependent mechanism. frontiersin.orgnih.gov

Conversely, other research indicates that apomorphine-modulated effects on certain cellular processes, such as the expression of fibroblast growth factor-2 (FGF-2), are independent of the PI3K/Akt pathway. nih.gov The ability of apomorphine to influence rotational behavior in animal models of Parkinson's disease has also been linked to the Akt signaling pathway, suggesting a role for Akt in the functional outcomes of dopaminergic stimulation. pnas.org The varied findings highlight that the interaction of apomorphine with the PI3K/Akt pathway is multifaceted and likely influenced by the specific dopamine receptor subtypes involved and the cellular environment.

Data Tables

Table 1: Modulation of Intracellular Signaling Pathways by this compound

| Pathway | Effect of Apomorphine | Key Mediators | Primary Outcome |

| cAMP/PKA | Bidirectional (Activation via D1R, Inhibition via D2R) | Adenylyl Cyclase, PKA, CREB | Regulation of gene expression and neuronal activity |

| MAPK/ERK | Modulation (typically slight activation) | D1 and D2 Receptors, ERK1/2 | Regulation of cell proliferation, differentiation, and survival |

| Nrf2-ARE | Activation | Nrf2, ARE, HO-1, NQO-1 | Antioxidant and cytoprotective effects |

| β-Arrestin | Biased Agonism/Modulation | β-Arrestin 2, GRKs | Receptor desensitization and G protein-independent signaling |

| PI3K/Akt | Inhibition (primarily via D2R) | D2 Receptors, β-Arrestin 2, Akt, PP2A | Regulation of cell survival and metabolism |

Table 2: Research Findings on Apomorphine's Pathway Interactions

| Pathway | Cell/Animal Model | Key Finding | Reference |

| cAMP/PKA | Rat Caudate Nucleus Homogenates | Apomorphine stimulates adenylyl cyclase activity. | pnas.org |

| MAPK/ERK | Mouse Striatum | Apomorphine slightly enhances ERK phosphorylation. | nih.gov |

| Nrf2-ARE | PC12 Cells | Apomorphine's neuroplasticity effects are Nrf2-mediated. | mdpi.com |

| β-Arrestin | HEK293 Cells (D1R expressing) | Apomorphine is a low-efficacy partial agonist for β-arrestin recruitment. | researchgate.net |

| PI3K/Akt | Mouse Striatum | Apomorphine inhibits Akt phosphorylation via a D2R-dependent mechanism. | frontiersin.orgnih.gov |

Neurobiological Effects and Preclinical Mechanisms of +/ Apomorphine Action

Modulation of Dopaminergic Systems in Preclinical Models

(+/-)-Apomorphine is a non-selective dopamine (B1211576) receptor agonist that interacts with both D1-like and D2-like receptor families, albeit with a higher affinity for D2 receptors. wikipedia.org Its action on various dopaminergic pathways in the central nervous system has been extensively studied in preclinical models, revealing complex effects on motor control, behavior, and neurochemistry.

The nigrostriatal pathway, essential for motor control, is a primary target of this compound. By activating dopamine receptors within this system, apomorphine (B128758) can significantly influence motor function. wikipedia.org In animal models of Parkinson's disease, characterized by the degeneration of nigrostriatal dopamine neurons, apomorphine has demonstrated therapeutic potential. For instance, in rats with induced lesions of the nigrostriatal pathway, apomorphine has been shown to decrease the abnormal firing rates of neurons in the subthalamic nucleus (STN). physiology.org

Furthermore, preclinical studies have highlighted a neuroprotective role for apomorphine in this pathway. In mice treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces nigrostriatal neurodegeneration, pretreatment with apomorphine was found to prevent the depletion of dopamine and the loss of tyrosine hydroxylase (an enzyme crucial for dopamine synthesis) in the striatum. scielo.br Similarly, apomorphine conferred protection against methamphetamine-induced dopamine loss in the rat striatum. scielo.br In animal models of Parkinson's, apomorphine administration also led to an increase in the extracellular levels of the neuropeptide Substance P in the substantia nigra reticulata, a key output nucleus of the basal ganglia. nih.gov

This compound's influence extends to the limbic system and hypothalamus, regions critical for regulating emotion, motivation, and aggression. wikipedia.org Research in preclinical models indicates that apomorphine's effects in these areas are mediated by dopamine receptor activation. Within the nucleus accumbens, a key component of the limbic reward pathway, apomorphine's stimulation of dopamine receptors is linked to the disruption of prepulse inhibition (PPI), a measure of sensorimotor gating. nih.gov In vitro studies on nucleus accumbens shell neurons have shown that while apomorphine alone has a subthreshold effect, it can significantly enhance action potential firing when combined with the melanin-concentrating hormone (MCH). peerj.com

In the anterior hypothalamus, a region implicated in the control of aggression, local administration of apomorphine has been observed to increase aggressive behaviors in felines. nih.gov This effect appears to be specifically mediated by D2-like receptors, as the increased aggression could be blocked by a D2 receptor antagonist but not by a D1 antagonist. nih.gov The hypothalamus is densely innervated by dopaminergic projections and expresses high levels of both excitatory D5 and inhibitory D2 receptors. nih.gov

This compound exerts significant control over dopamine synthesis and release, primarily through its action on presynaptic D2 autoreceptors. This leads to a reduction in both the synthesis and release of dopamine. wikipedia.org In vivo microdialysis studies in rats have consistently demonstrated that apomorphine administration leads to a dose-dependent decrease in the extracellular levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in both the striatum and the prefrontal cortex. nih.govnih.gov One study found that apomorphine at doses of 0.05-0.2 mg/kg could decrease the spontaneous release of dopamine by up to 50%, while a higher dose of 0.5 mg/kg resulted in a 100% inhibition of dopamine release. nih.gov

However, the metabolic effects can be complex and dose-dependent. One investigation in rats reported that a moderate dose of apomorphine (2.0 mg/kg) actually increased levels of HVA, while a higher dose (4.0 mg/kg) decreased DOPAC levels. researchgate.net

Table 1: Effect of this compound on Extracellular Dopamine and Metabolites in Rat Striatum

| Compound | Basal Level (pmol/20 min) | Effect of Apomorphine (0.05-0.5 mg/kg) |

| Dopamine | 0.27 ± 0.05 | ↓ (up to 100% inhibition) |

| DOPAC | 43.3 ± 2.57 | ↓ |

| HVA | 24.5 ± 1.89 | ↓ |

Data sourced from in vivo microdialysis studies in rats. nih.gov

Limbic System and Hypothalamic Interactions

Neuroplasticity and Synaptic Function Regulation

Beyond its acute effects on dopaminergic signaling, this compound also modulates the mechanisms of neuroplasticity, including synaptic strengthening and structural changes like neurite outgrowth.

Long-term potentiation (LTP) and long-term depression (LTD) are fundamental forms of synaptic plasticity thought to underlie learning and memory. nih.gov Preclinical evidence strongly indicates that this compound has a significant inhibitory effect on these processes. In studies using mouse hippocampal slices, apomorphine was shown to prevent the induction of LTP at the synapses between CA3 and CA1 neurons. researchgate.netnih.gov Chronic administration of apomorphine to mice resulted in a complete impairment of LTP in the hippocampus, an effect that correlated with observed deficits in spatial learning and memory tasks. researchgate.net The mechanism for this deleterious effect on cognition has been partly attributed to the activation of D2 dopamine receptors and an increase in oxidative stress. researchgate.netmdpi.com

This inhibitory action is not confined to animal models. Studies in healthy humans using transcranial magnetic stimulation (TMS) to induce plasticity in the motor cortex found that apomorphine had an inhibitory effect on both LTP-like and LTD-like plasticity. nih.govresearchgate.net Across a range of tested dosages, apomorphine either abolished, diminished, or reversed the expected plastic changes in the motor cortex. nih.govresearchgate.net

In contrast to its inhibitory effects on synaptic plasticity, this compound has been shown to promote structural plasticity in the form of neurite outgrowth in cellular models. mdpi.com Studies utilizing the PC12 cell line, which differentiates into neuron-like cells in response to nerve growth factor (NGF), have demonstrated that apomorphine enhances neurite outgrowth. mdpi.comresearcher.life

In these experiments, apomorphine produced a concentration-dependent increase in neurite formation. mdpi.com This neuroplasticity effect appears to be mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses. mdpi.comresearcher.liferesearchgate.net The neurite-promoting effects of apomorphine were significantly reduced when Nrf2 was knocked down using siRNA, confirming the pathway's involvement. researcher.life The ability to promote neurite outgrowth is a critical factor for the functional success of neuronal grafts in models of neurodegenerative disease, highlighting the therapeutic relevance of this mechanism. nih.gov

Table 2: Effect of this compound on Neurite Outgrowth in PC12 Cells

| Compound | EC50 (Concentration for 50% of maximal effect) | Emax (Maximum effect relative to control) |

| This compound | Not specified, but effective at 1 µM | ~10-fold increase |

Data sourced from in vitro studies on the PC12 cell line. mdpi.com

Modulation of Synaptic Excitability

This compound exerts complex modulatory effects on synaptic excitability through various mechanisms. In the Mauthner cell (M-cell) startle circuit of goldfish, the dopaminergic agonist apomorphine has been shown to reduce synaptic prepulse inhibition (PPI) by 23.6% at specific prepulse-pulse intervals of 50 ms (B15284909). physiology.org This effect is not due to a general depression of synaptic transmission, as apomorphine was found to decrease the sound-evoked M-cell postsynaptic potential (PSP) by approximately 14.7%. physiology.org Instead, apomorphine appears to act through a postsynaptic mechanism, increasing the input resistance of the M-cell close to its firing threshold, particularly at the 50 ms interval. physiology.org This suggests a time-dependent modulation of neuronal integration.

Further studies indicate that apomorphine's influence on synaptic excitability is multifaceted. In the nucleus accumbens, a key region in reward and motivation, ex vivo application of apomorphine on slices from cocaine-treated animals led to a reduction in the amplitude and frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). marquette.edu This suggests that dopamine receptor activation by apomorphine can depotentiate previously potentiated synapses. marquette.edu Conversely, in the context of transcranial direct current stimulation (tDCS) in the human motor cortex, apomorphine demonstrated an inhibitory effect on plasticity. It abolished the excitability-enhancing effects of anodal tDCS and paired associative stimulation (PAS25). nih.gov For instance, under a low dose of apomorphine, the excitability-enhancing effect of PAS25 was completely abolished. nih.gov These findings highlight that apomorphine's modulation of synaptic excitability is context-dependent and can lead to either a decrease or an increase in neuronal responsiveness depending on the specific neural circuit and preceding activity.

Neuroprotective and Cytoprotective Mechanisms

Beyond its effects on synaptic transmission, this compound exhibits a range of neuroprotective and cytoprotective properties that are of significant interest. These mechanisms are largely independent of its dopamine receptor agonist activity and contribute to its potential as a therapeutic agent in neurodegenerative conditions.

Apomorphine is recognized as a potent antioxidant and a highly effective free radical scavenger. karger.comnih.govnih.gov Its chemical structure, particularly the catechol moiety, endows it with the ability to act as a reducing agent and to scavenge harmful reactive oxygen species (ROS). scielo.brufrgs.br In vitro studies have demonstrated that apomorphine can inhibit lipid peroxidation in brain mitochondrial fractions stimulated by ascorbate/iron. nih.gov It is notably more potent in this regard than other compounds such as dopamine and desferrioxamine. nih.gov

Research has shown that apomorphine can completely inhibit lipid peroxidation at submicromolar concentrations. nih.gov It also significantly reduces the formation of protein carbonyls, a marker of oxidative protein damage. nih.gov The antioxidant activity of apomorphine is believed to be a key component of its neuroprotective effect, as it can protect cells from oxidative stress induced by toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2). scielo.brnih.gov The mechanism of this protection is thought to involve breaking the chain of free radical reactions. tandfonline.com

| Antioxidant Activity of Apomorphine | Finding | Reference |

| Inhibition of Lipid Peroxidation | Completely inhibits lipid peroxidation at submicromolar concentrations (IC50 of 0.3 µM for iron-induced lipid peroxidation). nih.gov | nih.gov |

| Free Radical Scavenging | Acts as a potent scavenger of hydroxyl radicals. scielo.br | scielo.br |

| Protection against Oxidative Stress | Protects pheochromocytoma (PC12) cells from cytotoxicity induced by 6-hydroxydopamine and H2O2. scielo.brnih.gov | scielo.brnih.gov |

| Comparative Potency | More than twice as effective as desferrioxamine and twenty times as effective as dopamine in preventing the formation of thiobarbituric reactive substances. nih.gov | nih.gov |

In addition to its antioxidant properties, apomorphine's neuroprotective effects are attributed to its ability to chelate metal ions, particularly iron. karger.comufrgs.bracs.org The accumulation of iron in the brain can contribute to oxidative stress through the Fenton reaction, which generates highly toxic hydroxyl radicals. By binding to and sequestering excess iron, apomorphine can mitigate this source of neurotoxicity. ufrgs.bracs.org

The iron-chelating property of apomorphine is considered a significant factor in its ability to protect against neurodegeneration. scielo.brufrgs.br However, some studies suggest that its primary neuroprotective mechanism in certain contexts may be its direct radical scavenging activity, with iron chelation playing a secondary role. nih.gov Nevertheless, the ability of apomorphine to chelate iron remains a recognized aspect of its multifaceted neuroprotective profile. nih.govacs.org

This compound has demonstrated anti-inflammatory properties, particularly in the context of neuroinflammation, which is a key component of many neurodegenerative diseases. Studies have shown that apomorphine can modulate the reactivity of microglia, the primary immune cells of the central nervous system. nih.gov

In a model of Parkinson's disease, apomorphine was found to decrease the pro-inflammatory state of microglia induced by A53T mutant α-synuclein. nih.gov This effect was associated with a significant reduction in the expression of pro-inflammatory genes such as Nos2, Tnf, and Ptgs2. nih.gov The anti-inflammatory actions of apomorphine appear to be mediated, at least in part, through the activation of the NRF2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation. nih.gov Furthermore, research in a rat model of Parkinson's disease suggests that the neuroprotective effects of R-apomorphine involve the alteration of gene expression for the anti-inflammatory corticotropin-releasing hormone receptor (CRHR) 1 and the pro-inflammatory CRHR2 receptor. scirp.orgscirp.org

| Effect of Apomorphine on Pro-inflammatory Gene Expression | Reduction in Expression | Reference |

| Nos2 | ~60% | nih.gov |

| Tnf | ~45% | nih.gov |

| Ptgs2 | ~65% | nih.gov |

Recent research has identified a novel neuroprotective mechanism of apomorphine: the inhibition of ferroptosis. nih.gov Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Apomorphine has been shown to be a potent inhibitor of ferroptotic cell death, an effect that is independent of its action on dopaminergic receptors. nih.govresearchgate.net

Apomorphine can promote neuronal survival and function by stimulating the expression and release of several key neurotrophic factors. scielo.br In cultured mouse astrocytes, apomorphine has been shown to upregulate the synthesis of Nerve Growth Factor (NGF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov After 24 hours of incubation, NGF and GDNF levels in the culture medium increased by 122-fold and 1.8-fold, respectively, while Brain-Derived Neurotrophic Factor (BDNF) levels did not change significantly in that specific study. nih.gov

Other studies have demonstrated that apomorphine stimulates the biosynthesis of BDNF and GDNF in rat mesencephalic and striatal neuronal cultures. jneurosci.org Furthermore, apomorphine robustly induces the expression of Fibroblast Growth Factor-2 (FGF-2) in cultured astrocytes in a concentration- and time-dependent manner. nih.gov This effect is mediated through the activation of D1 and D2 dopamine receptors and leads to an increased extracellular release of FGF-2. nih.gov The modulation of these neurotrophic factors by apomorphine is believed to contribute significantly to its neuroprotective and potentially neuro-restorative effects. nih.govjneurosci.orgnih.gov

| Neurotrophic Factor | Effect of Apomorphine | Cell Type/Model | Reference |

| NGF | 122-fold increase in culture medium | Cultured mouse astrocytes | nih.gov |

| GDNF | 1.8-fold increase in culture medium; 2.9-fold increase in transcript level | Cultured mouse astrocytes | nih.gov |

| FGF-2 | Robustly induced expression and release | Cultured astrocytes | nih.gov |

| BDNF | Stimulates biosynthesis | Rat mesencephalic and striatal neuronal cultures | jneurosci.org |

Disruption of Protein-Protein Interactions (e.g., PSD-95 with NMDA receptor)

The interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95) is a critical component of synaptic function and plasticity. PSD-95 is a scaffolding protein that anchors NMDARs at the postsynaptic membrane and couples them to downstream signaling pathways, including those involving neuronal nitric oxide synthase (nNOS). researchgate.netnih.gov This protein-protein interaction is crucial for synaptic stability and is implicated in the pathophysiology of several neurological disorders. nih.gov For instance, in models of levodopa-induced dyskinesia in Parkinson's disease, an increased binding of the GluN2A subunit of the NMDA receptor to PSD-95 has been observed in the striatum. nih.govjneurosci.org Furthermore, excitotoxicity, a key mechanism in neuronal death after ischemic stroke, involves the overactivation of the NMDAR-PSD-95-nNOS complex. researchgate.netfrontiersin.org

Therapeutic strategies aimed at disrupting the PSD-95/NMDAR interaction have shown neuroprotective potential in preclinical models. frontiersin.org Peptides designed to interfere with this binding can reduce excitotoxic damage and improve outcomes in animal models of stroke and Parkinson's disease. nih.govfrontiersin.org

While this compound is utilized in preclinical studies of these same neurological disorders, its mechanism of action has not been directly linked to the disruption of the PSD-95 and NMDA receptor interaction. Apomorphine is frequently used in animal models of Parkinson's disease to induce rotational behavior, which serves as an indicator of the extent of dopaminergic lesion, rather than as a therapeutic agent targeting the PSD-95 complex. jneurosci.org Current research highlights apomorphine's role as a dopamine agonist, with no direct evidence suggesting it functions by physically uncoupling PSD-95 from NMDA receptors. frontiersin.orgmdpi.com

Impact on Other Neurological Processes in Preclinical Models

Preclinical studies indicate that this compound can significantly modulate cerebral metabolism, particularly in the context of neurological injury. In a key study using the [14C]2-deoxyglucose technique in conscious rats, apomorphine administration was found to alter local cerebral glucose utilization across numerous brain regions. nih.gov The investigation revealed significant increases in glucose metabolism in 15 distinct areas of the central nervous system, including critical motor and subcortical structures, while two regions showed a notable decrease. nih.gov These findings suggest a widespread and heterogeneous effect of apomorphine on brain metabolic activity. nih.gov

In animal models of acute neurological injury, apomorphine has demonstrated neuroprotective effects that may be linked to the preservation of metabolic function. For example, in gerbils subjected to transient global ischemia, apomorphine administration significantly reduced the size of the resulting infarct. researchgate.net Similarly, in a mouse model using MPTP to induce acute inhibition of oxidative metabolism, apomorphine treatment diminished the resulting striatal lesion. researchgate.net These neuroprotective outcomes in models of ischemic and toxicological injury point towards a beneficial impact on brain metabolism under pathological conditions. researchgate.net While direct measures of whole-brain metabolism in these specific injury models were not the primary focus, the data align with findings of increased glucose utilization in humans, where apomorphine treatment for prolonged disorders of consciousness led to a mean relative improvement of 13.8% in global cerebral glucose metabolism. nih.govresearchgate.net

Table 1: Effects of this compound on Local Cerebral Glucose Utilization in Conscious Rats Data sourced from a study using the quantitative autoradiographic [14C]2-deoxyglucose technique. nih.gov

| Brain Region | Effect on Glucose Utilization |

|---|---|

| Subthalamic Nucleus | ▲ Increased |

| Ventral Thalamic Nucleus | ▲ Increased |

| Rostral Neocortex | ▲ Increased |

| Substantia Nigra (Pars Reticulata) | ▲ Increased |

| Substantia Nigra (Pars Compacta) | ▲ Increased |

| Globus Pallidus | ▲ Increased |

| Septal Nucleus | ▲ Increased |

| Lateral Habenular Nucleus | ▼ Decreased |

| Anterior Cingulate Cortex | ▼ Decreased |

Note: This table presents a selection of the 17 regions where significant changes were observed.

In preclinical models of Alzheimer's disease (AD), this compound has shown a significant capacity to mitigate key pathological features, notably by promoting the degradation of amyloid-β (Aβ) and improving neuronal insulin (B600854) resistance. frontiersin.orgmdpi.com Studies utilizing the 3xTg-AD mouse model have demonstrated that apomorphine treatment enhances the clearance of intraneuronal Aβ. frontiersin.orgmdpi.com This effect is linked to an increase in the protein levels of insulin-degrading enzyme (IDE), a major enzyme involved in Aβ catabolism. frontiersin.orgmdpi.com

Furthermore, apomorphine has been shown to address the neuronal insulin resistance observed in AD models. nih.gov Treatment with apomorphine in 13-month-old 3xTg-AD mice led to a significant decrease in the levels of two types of serine-phosphorylated insulin receptor substrate-1 (pS⁶¹⁶ and pS636/639 IRS-1). frontiersin.orgmdpi.com Elevated levels of these phosphorylated proteins are a marker of impaired insulin signaling; their reduction following apomorphine treatment suggests an improvement in brain insulin sensitivity. nih.govfrontiersin.org This dual action of enhancing Aβ degradation and ameliorating insulin resistance has been associated with improved memory function in the treated animals. frontiersin.org The potential mechanisms for Aβ clearance may also involve the ubiquitin-proteasome pathway. mdpi.com

Table 2: Effects of this compound in a 3xTg-AD Mouse Model Findings from studies on early (6-7 month) and late-stage (12-13 month) Alzheimer's disease models. frontiersin.orgmdpi.com

| Molecular/Cellular Target | Observed Effect of Apomorphine Treatment | Implied Outcome |

|---|---|---|

| Intraneuronal Amyloid-β (Aβ) | ▼ Decreased | Promotion of Aβ Degradation |

| Insulin-Degrading Enzyme (IDE) | ▲ Increased | Enhanced Aβ Catabolism |

| Phosphorylated IRS-1 (pS⁶¹⁶) | ▼ Decreased | Improved Brain Insulin Resistance |

| Phosphorylated IRS-1 (pS636/639) | ▼ Decreased | Improved Brain Insulin Resistance |

| Memory Function | ▲ Improved | Amelioration of Cognitive Deficits |

This compound is widely recognized in preclinical research for its ability to induce a range of stereotyped behaviors in animal models, which are often used to screen for antipsychotic drug activity. These behaviors are primarily mediated through the stimulation of dopamine receptors. frontiersin.orgresearchgate.net The specific behaviors elicited can vary depending on the brain region targeted. For instance, microinjection of apomorphine into the infralimbic subregion of the rat's medial prefrontal cortex (mPFC) results in more pronounced climbing behavior. frontiersin.org In contrast, administration into the prelimbic area of the mPFC is associated with a significant increase in the yawning reflex. frontiersin.org

The climbing behavior induced by apomorphine is a classic model used to assess dopamine D1 and D2 receptor interaction. Research suggests that the stimulation of D1 receptors is a requirement for inducing climbing behavior in mice. d-nb.info The effect is also modulated by other receptor systems; for example, apomorphine-induced climbing is significantly reduced in mice lacking the trace amine-associated receptor 1 (TAAR1), indicating that this receptor contributes to the behavioral manifestation. researchgate.net

Yawning is another stereotyped behavior reliably induced by low doses of apomorphine and other dopamine agonists. frontiersin.orgmdpi.com This reflex is considered to be mediated by the activation of postsynaptic D2-like receptors, with studies pointing specifically to the D3 receptor subtype as being particularly important for this response. mdpi.com In rats with neonatal lesions of noradrenergic and serotoninergic pathways, the yawning response to dopamine agonists was enhanced, suggesting a modulatory role of these neurotransmitter systems on dopamine receptor sensitivity. mdpi.com

Table 3: Modulation of Stereotyped Behaviors by this compound in Rodent Models Summary of findings from various preclinical studies.

| Stereotyped Behavior | Animal Model | Key Findings | Associated Receptors/Regions | Citation(s) |

|---|---|---|---|---|

| Climbing | Mouse | Induction requires D1 receptor stimulation; reduced in TAAR1 knockout mice. | Dopamine D1, TAAR1 | researchgate.netd-nb.info |

| Rat | Increased when apomorphine is microinjected into the infralimbic mPFC. | Infralimbic Medial Prefrontal Cortex | frontiersin.org | |

| Yawning | Rat | Increased when apomorphine is microinjected into the prelimbic mPFC. | Prelimbic Medial Prefrontal Cortex, Dopamine D3 | frontiersin.orgmdpi.com |

| Chewing | Rat | Increased when apomorphine is microinjected into the anterior cingulate mPFC. | Anterior Cingulate Medial Prefrontal Cortex | frontiersin.org |

Structure Activity Relationships and Derivative Research of +/ Apomorphine

Identification of Key Structural Features for Pharmacological Activity

The pharmacological activity of apomorphine (B128758) is intrinsically linked to several key structural features that facilitate its interaction with dopamine (B1211576) receptors. SAR studies have identified the following crucial components:

The Catechol Moiety: The dihydroxy arrangement on the A-ring (10,11-dihydroxy group) is a critical feature for dopaminergic activity. scientiaricerca.com This catechol group is believed to be essential for potent D1 receptor agonism and is involved in hydrogen bonding with receptor sites. scientiaricerca.comnih.gov Monohydroxy derivatives have been shown to be less potent than the dihydroxy form of apomorphine. scientiaricerca.com

The Aporphine (B1220529) Core and Stereochemistry: The rigid, tetracyclic aporphine structure is fundamental to its activity. The specific stereochemistry at the C-6a position is crucial; the (R)-enantiomer is the therapeutically active form, functioning as a dopamine agonist, while the (S)-enantiomer is known to be a dopamine receptor antagonist. nih.govacs.orgnih.gov

The Nitrogen Atom and N-Substitution: The tertiary amine nitrogen in the D-ring is another key element. mdpi.com In its protonated form, this nitrogen atom is thought to play an important role in electrostatic interactions with the receptor. scientiaricerca.com The nature of the substituent on this nitrogen atom can modulate receptor selectivity and potency. For instance, an N-methyl substituent tends to improve D1 receptor activity, whereas an N-n-propyl substitution enhances D2 receptor activity. acs.org

Design and Synthesis of Apomorphine Derivatives with Modified Properties

Building on the understanding of apomorphine's SAR, researchers have designed and synthesized numerous derivatives to enhance properties such as receptor selectivity, functional bias, and metabolic stability.

One major area of focus has been the modification of the catechol moiety, which is prone to auto-oxidation. nih.gov To improve stability and bioavailability, various protecting groups have been introduced. Derivatives bearing acetyl, methylene, and methoxy (B1213986) methyl (MOM) groups on the catechol hydroxyls have been synthesized and evaluated. nih.gov Diester derivatives, in particular, have been shown to prevent oxidation and potentially prolong the half-life of apomorphine. nih.gov Other modifications include replacing one of the hydroxyl groups with an ethoxy or methoxy group to explore the impact on neuroprotective and neuroplasticity effects. mdpi.com

The phenyl C-ring has been another target for modification. Novel analogs have been created by introducing substituents at the C-1 or C-3 positions. nih.gov For example, bromine and ethyl groups have been added to this ring to investigate their effect on receptor binding and functional selectivity. The synthesis of these compounds often involves a key [4 + 2] cyclization of an aryne precursor with an isoquinoline (B145761) derivative to form the aporphine core. nih.gov

Furthermore, research has explored the creation of bivalent ligands based on the (R)-apomorphine structure. These molecules consist of two apomorphine units connected by spacers of varying lengths. rsc.org Such derivatives are designed to interact with and probe the nature of G-protein coupled receptor (GPCR) dimerization. rsc.org Another strategy involves the synthesis of enone prodrugs of apomorphine and its N-propyl-norapomorphine analog, which could potentially offer altered pharmacokinetic profiles. researchgate.net

Comparative Analysis of Derivative Efficacy and Potency in Preclinical Assays

Preclinical assays are essential for comparing the efficacy and potency of newly synthesized apomorphine derivatives against the parent compound. These studies provide critical data on how structural modifications influence biological activity.

A structure–functional–selectivity relationship (SFSR) study examined a series of novel apomorphine analogs, including those with substitutions on the phenyl C-ring. nih.gov The study evaluated the agonist and antagonist activities of these compounds at D1 and D2 dopamine receptors, assessing both G-protein signaling and β-arrestin 2 recruitment. As shown in Table 1, the introduction of a bromine atom at the C-1 or C-3 position, as in compounds (S)-3 and (S)-4, resulted in biased antagonism for β-arrestin 2 at both D1 and D2 receptors. nih.gov In contrast, their (R)-enantiomers, (R)-3 and (R)-4, showed weak bias toward G-protein signaling at D1 receptors. nih.gov

Table 1: Preclinical Activity of Bromine-Substituted Apomorphine Analogs This interactive table summarizes the biased antagonism of (S)-enantiomers at D1 and D2 receptors.

| Compound | Receptor | Pathway | Activity Profile | Finding |

|---|---|---|---|---|

| (S)-3 | D1 & D2 | β-arrestin 2 | Biased Antagonist | Showed biased antagonism for β-arrestin 2. nih.gov |

| (S)-4 | D1 & D2 | β-arrestin 2 | Biased Antagonist | Showed biased antagonism for β-arrestin 2. nih.gov |

| (R)-3 | D1 | G-protein | Weak Agonist | Showed weak bias toward G-protein signaling. nih.gov |

| (R)-4 | D1 | G-protein | Weak Agonist | Showed weak bias toward G-protein signaling. nih.gov |

Another study focused on synthesizing apomorphine derivatives with modified catechol groups to evaluate their neuroplasticity-enhancing properties, specifically their ability to promote neurite outgrowth in PC12 cells. mdpi.com The potency (EC₅₀) and efficacy (Eₘₐₓ) of these derivatives were compared to apomorphine (APO). Derivative D55, which retains the 11-hydroxyl group but has a 10-ethoxy group, showed remarkably high potency. In contrast, derivative D30, with the 11-hydroxyl replaced by a methoxy group, was inactive. mdpi.com

Table 2: Comparative Efficacy and Potency of Apomorphine Derivatives in Neurite Outgrowth Assay This interactive table presents the Half-Maximal Effective Concentration (EC₅₀) and Maximal Efficacy (Eₘₐₓ) for apomorphine and its derivatives.

| Compound | Modification | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| Apomorphine (APO) | Parent Compound | 168.3 nM | ~10-fold increase vs. control |

| D55 | 10-ethoxy, 11-hydroxy | 0.5661 nM | ~4-fold increase vs. control |

| D30 | 10-hydroxy, 11-methoxy | Not calculable | No effect |

Data sourced from a study on neuroplasticity-enhancing properties. mdpi.com

These preclinical findings demonstrate that even subtle changes to the apomorphine scaffold can lead to significant shifts in potency, efficacy, and functional selectivity.

Implications for Novel Compound Development

The extensive SAR and derivative research on apomorphine has significant implications for the development of new therapeutic agents. The findings guide medicinal chemists in designing compounds with more desirable pharmacological profiles.

One key implication is the potential to develop "biased agonists." The discovery that certain apomorphine analogs can preferentially activate either G-protein or β-arrestin pathways opens the door to creating drugs that retain therapeutic efficacy while minimizing side effects associated with one of the pathways. nih.gov For example, a β-arrestin biased D2 agonist could potentially treat motor symptoms in neurodegenerative diseases without inducing dyskinesias, which have been linked to overactivation of the G-protein pathway. nih.gov

Furthermore, research into modifying the metabolically vulnerable catechol group is crucial for improving the drug-like properties of apomorphine. The synthesis of derivatives with protecting groups or isosteric replacements that enhance stability and bioavailability could lead to compounds with a longer duration of action or suitability for different administration routes. nih.gov

The development of highly potent derivatives like D55, which shows strong neuroplasticity effects at sub-nanomolar concentrations, highlights the potential to create compounds for neuroprotection and disease modification in neurodegenerative disorders. mdpi.com Such high potency may allow for therapeutic effects at lower concentrations, potentially reducing the risk of adverse effects. mdpi.com The synthesis of prodrugs also remains a viable strategy to overcome delivery challenges. researchgate.net Continued systematic exploration of the apomorphine scaffold is likely to yield novel compounds with tailored activities for various central nervous system disorders.

Metabolic Pathways and Pharmacokinetic Considerations in Research Models of +/ Apomorphine

The metabolism of (+/-)-apomorphine is a multifaceted process involving several enzymatic and non-enzymatic pathways, which significantly influence its pharmacokinetic profile. Research into these pathways is crucial for understanding the compound's disposition and duration of action in experimental models.

Methodological Approaches in +/ Apomorphine Academic Research

In Vitro Experimental Models

In vitro models are crucial for dissecting the molecular and cellular mechanisms of (+/-)-apomorphine's action. These systems allow for controlled investigation of the compound's effects on specific cell types and subcellular components, providing foundational knowledge for more complex in vivo studies.

Cell Line Studies (e.g., PC12 cells, MCF-7 cells, astrocytic cultures)

Cell lines offer a homogenous and reproducible system to study the effects of this compound on cellular processes like survival, differentiation, and signaling.

PC12 Cells: Derived from a pheochromocytoma of the rat adrenal medulla, PC12 cells are widely used in neurobiological research because they differentiate into neuron-like cells in response to nerve growth factor (NGF). Research has shown that apomorphine (B128758) enantiomers protect PC12 cells from oxidative stress induced by hydrogen peroxide (H₂O₂) and the neurotoxin 6-hydroxydopamine (6-OHDA). researchgate.netneurology.org This protective effect is attributed to apomorphine's potent antioxidant and free radical scavenging properties. researchgate.netneurology.org Studies have also demonstrated that apomorphine can enhance neurite outgrowth in PC12 cells when stimulated with NGF, an effect mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govvetmeduni.ac.at Furthermore, research indicates that apomorphine attenuates 6-OHDA-induced apoptotic cell death in neuroblastoma SH-SY5Y cells, a similar cell line, by suppressing the generation of reactive oxygen species (ROS) and the phosphorylation of JNK. nih.gov

MCF-7 Cells: This human breast adenocarcinoma cell line is a common model for studying breast cancer. In MCF-7 cells, apomorphine has been found to inhibit tumor necrosis factor-alpha (TNF-α)-induced cell invasion. fda.govresearchgate.net This effect is mediated by the suppression of matrix metalloproteinase-9 (MMP-9) expression. fda.govresearchgate.net Mechanistic studies revealed that apomorphine achieves this by inhibiting the extracellular signal-regulated kinases (ERK)/activator protein-1 (AP-1) signaling pathway in a manner independent of dopamine (B1211576) receptors. fda.govresearchgate.net These findings suggest a potential role for apomorphine in targeting cancer cell invasion and metastasis. fda.govfrontiersin.org Other research has also noted that apomorphine inhibits the invasion of human breast cancer (MCF-7) cells by suppressing inflammation, a process that appears to be independent of dopamine receptors. mdpi.comresearchgate.net

Astrocytic Cultures: Astrocytes are the most abundant glial cells in the central nervous system and play a critical role in supporting neuronal function. Studies using cultured mouse and rat astrocytes have shown that apomorphine can upregulate the synthesis and release of several neurotrophic factors. researchgate.netnih.gov Specifically, apomorphine treatment has been shown to increase the production of nerve growth factor (NGF), glial cell line-derived neurotrophic factor (GDNF), and fibroblast growth factor-2 (FGF-2). nih.govfda.govnih.govnih.gov This stimulation of neurotrophic factor synthesis is believed to contribute to apomorphine's neuroprotective effects. researchgate.netnih.gov The mechanism behind this involves the activation of both D1 and D2 dopamine receptors, which in turn triggers signaling cascades involving protein kinase A (PKA) and mitogen-activated protein kinase (MAPK). nih.govcapes.gov.br Interestingly, apomorphine treatment also affects the expression of dopamine transporters in astrocytes, upregulating the norepinephrine (B1679862) transporter (NET) in both cortical and striatal astrocytes and the plasma membrane monoamine transporter (PMAT) only in cortical astrocytes. uni-regensburg.de

Interactive Data Table: Effects of this compound in Cell Line Studies

| Cell Line | Model System | Key Research Findings | Implicated Mechanisms | Citations |

|---|---|---|---|---|

| PC12 | Rat Pheochromocytoma | Protects against oxidative stress-induced toxicity. | Antioxidant/free radical scavenging; Nrf2 activation. | researchgate.net, nih.gov, vetmeduni.ac.at, neurology.org |

| Enhances NGF-induced neurite outgrowth. | ||||

| MCF-7 | Human Breast Cancer | Inhibits TNF-α-induced cell invasion and MMP-9 expression. | Inhibition of ERK/AP-1 signaling pathway; Dopamine receptor-independent. | fda.gov, frontiersin.org, mdpi.com, researchgate.net, researchgate.net |

| Astrocytes | Mouse/Rat Glial Cells | Upregulates synthesis of NGF, GDNF, and FGF-2. | Activation of D1/D2 dopamine receptors; PKA and MAPK signaling. | researchgate.net, nih.gov, fda.gov, nih.gov, nih.gov, capes.gov.br |

| Modulates expression of dopamine transporters (NET, PMAT). | uni-regensburg.de |

Synaptosomal Preparations

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter synthesis, storage, release, and uptake. They provide an excellent ex vivo model to study the direct effects of compounds on presynaptic processes.

Research using rat striatal synaptosomes has demonstrated that the enantiomers of apomorphine can inhibit the synthesis of dopamine. nih.gov The R(-)-enantiomer was found to be approximately twice as potent as the S(+)-enantiomer in this regard. nih.gov The inhibitory effect of (-)-apomorphine on dopamine synthesis appears to be only partially mediated by dopamine receptors, as the antagonist sulpiride (B1682569) could only partially block this effect. nih.gov Further investigation showed that both enantiomers may directly inhibit enzymes involved in dopamine synthesis. nih.gov Studies on dihydropteridine reductase, an enzyme necessary for the synthesis of catecholamines, in both human liver and rat striatal synaptosomes revealed that it is noncompetitively inhibited by apomorphine and its analogs. capes.gov.br This inhibitory action is not mediated by dopamine autoreceptors, suggesting a direct enzymatic interaction. capes.gov.br The time course of this inhibition by apomorphine on dopamine biosynthesis is rapid, unlike the delayed effect seen with L-DOPA, indicating a different mechanism of action. sinica.edu.tw

Interactive Data Table: Research Findings in Synaptosomal Preparations

| Preparation Source | Key Research Findings | Implicated Mechanisms | Citations |

|---|---|---|---|

| Rat Striatal Synaptosomes | R(-)-apomorphine is more potent than S(+)-apomorphine in inhibiting dopamine synthesis. | Partial receptor-mediation for R(-)-apomorphine; Direct inhibition of synthesis enzymes. | nih.gov |

| Apomorphine is retained by synaptosomes. | Accumulation within the nerve terminal. | nih.gov | |

| Apomorphine rapidly inhibits dopamine biosynthesis. | Direct inhibition of tyrosine hydroxylase activity. | sinica.edu.tw | |

| Human Liver & Rat Striatal Synaptosomes | Apomorphine noncompetitively inhibits dihydropteridine reductase. | Direct enzymatic inhibition, not mediated by dopamine autoreceptors. | capes.gov.br |

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects, behavioral outcomes, and therapeutic potential of this compound in a complex biological environment.

Rodent Models (e.g., C57BL mice, Sprague-Dawley rats, Lewis rats)

Rodents are the most commonly used animals in apomorphine research due to their well-characterized genetics, physiology, and the availability of established disease models.

C57BL Mice: This inbred mouse strain is frequently used to model Parkinson's disease, particularly through the administration of the neurotoxin MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Studies have shown that pretreatment with R-apomorphine protects C57BL mice against MPTP-induced neurotoxicity, preserving striatal dopamine content and tyrosine hydroxylase levels. nih.gov This neuroprotective effect is thought to stem from apomorphine's antioxidant properties and its ability to inhibit monoamine oxidase (MAO). nih.gov Behavioral studies in C57BL/6 mice reveal that apomorphine enhances locomotor activity in a biphasic manner, in contrast to its effects on other strains like DBA/2 and BALB/c where it reduces activity. capes.gov.br In a model of form-deprivation myopia, daily injections of apomorphine were found to inhibit the condition in C57BL/6 mice. arvojournals.org

Sprague-Dawley Rats: This outbred rat strain is used in a variety of behavioral pharmacology studies. Research has shown that apomorphine induces yawning in Sprague-Dawley rats, a behavior used to study dopaminergic function, and that this response is more pronounced compared to F344 rats. nih.govbaillement.com However, apomorphine did not affect prepulse inhibition, a measure of sensorimotor gating, in Sprague-Dawley rats, whereas it did attenuate it in Wistar rats, highlighting strain-specific differences in behavioral responses. researchgate.net

Lewis Rats: This inbred rat strain is known for its susceptibility to autoimmune diseases and has been used in models of Parkinson's disease. In a rotenone-induced model of Parkinson's in Lewis rats, which causes motor deficits like bradykinesia and postural instability, apomorphine administration was shown to reverse these behavioral impairments, confirming the dopamine-dependency of the deficits. uva.es

Interactive Data Table: Findings in Rodent Models

| Rodent Model | Study Focus | Key Research Findings | Citations |

|---|---|---|---|

| C57BL Mice | Neuroprotection (MPTP model) | Protects against MPTP-induced loss of dopaminergic neurons. | nih.gov |

| Behavior | Enhances locomotor activity in a biphasic manner. | capes.gov.br | |

| Ocular Research | Daily injections inhibit form-deprivation myopia. | arvojournals.org | |

| Sprague-Dawley Rats | Behavior | Induces more yawning compared to F344 rats. | nih.gov, baillement.com |

| Does not affect prepulse inhibition. | researchgate.net | ||

| Lewis Rats | Neurodegeneration (Rotenone model) | Reverses motor deficits (bradykinesia, postural instability). | uva.es |

Non-Human Primate Models

Non-human primates, due to their close phylogenetic relationship to humans, provide highly valuable models for studying complex neurological disorders and the effects of therapeutic agents.

The most common non-human primate model for Parkinson's disease involves treatment with the neurotoxin MPTP. In MPTP-treated squirrel monkeys and common marmosets, apomorphine has been shown to effectively reverse parkinsonian motor deficits and induce locomotor activation. neurology.orgnih.govuni-regensburg.de These studies have been crucial in demonstrating that D2 receptor stimulation is essential for anti-parkinsonian activity. neurology.orgnih.gov However, long-term treatment with dopaminergic agents, including apomorphine, can lead to the emergence of dyskinesias in these models, mirroring a common complication in human patients. cambridge.org More advanced techniques, such as pharmacological MRI (phMRI) in hemiparkinsonian rhesus macaques, have utilized apomorphine challenges to assess the functional integrity of the cortico-basal ganglia circuit. nih.gov These studies have correlated apomorphine-induced BOLD (blood-oxygen-level-dependent) signals with the severity of motor deficits and underlying neurochemical and histopathological changes. nih.gov Research has also been conducted on monkeys with naturally occurring Parkinson's disease, which showed a sensitive response to apomorphine treatment, further validating its therapeutic action. zoores.ac.cn

Large Animal Models (e.g., pig models for dermatological studies of administration)

Large animal models, such as pigs, are particularly useful for preclinical studies that require anatomical and physiological characteristics similar to humans, especially in fields like dermatology and drug delivery.

The pig has been established as an excellent dermatological model for humans due to the high degree of similarity between porcine and human skin. researchgate.netvetmeduni.ac.atmdpi.com This model has been specifically utilized to evaluate skin lesions, such as nodules and erythema, that can occur following continuous subcutaneous application of apomorphine. researchgate.netvetmeduni.ac.atmdpi.comnih.govnih.gov In these studies, different formulations of apomorphine were administered to domestic pigs over an extended period, and the resulting skin reactions were assessed both macroscopically and histologically. researchgate.netvetmeduni.ac.atmdpi.comnih.gov Such research is vital for developing safer and better-tolerated formulations for continuous drug delivery. researchgate.netvetmeduni.ac.at Pig models have also been instrumental in studying the pharmacokinetics of novel, long-acting subcutaneous formulations of apomorphine, demonstrating sustained plasma concentrations of the drug. pnas.org Furthermore, pigs have been used to investigate alternative, non-invasive routes of administration, such as prolonged delivery through the buccal mucosa. researchgate.net

Specific Disease Models

Academic research on this compound frequently employs specific disease models to investigate its neuroprotective and therapeutic potential. These models mimic the pathological features of neurodegenerative disorders, providing a platform to study the compound's mechanisms of action.

MPTP-Induced Neurotoxicity Model: The neurotoxin MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to create animal models of Parkinson's disease. MPTP induces the loss of dopaminergic neurons in the substantia nigra, a key pathological hallmark of the disease. nih.gov Studies have shown that pretreatment with R-apomorphine protects against MPTP-induced neurotoxicity in mice, as evidenced by the preservation of striatal dopamine content and tyrosine hydroxylase activity. nih.gov This neuroprotective effect is attributed to apomorphine's properties as a potent radical scavenger and iron chelator. nih.gov Furthermore, continuous subcutaneous infusion of apomorphine has been found to rescue nigrostriatal dopaminergic neurons from MPTP toxicity. scielo.br In vitro studies using PC12 cells have also reported that apomorphine offers neuroprotection against MPTP. mdpi.com

6-hydroxydopamine-Induced Neurotoxicity Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is another common tool for modeling Parkinson's disease in rodents. mdpi.comfrontiersin.org Unilateral injection of 6-OHDA into the striatum or substantia nigra leads to the degeneration of dopaminergic neurons, resulting in motor deficits such as rotational behavior when stimulated with dopamine agonists like apomorphine. frontiersin.orgplos.org Research has demonstrated that apomorphine can reduce the turning behavior induced by 6-OHDA in rats. plos.org In these models, apomorphine is often used to assess the extent of the dopaminergic lesion and to evaluate the efficacy of potential neuroprotective agents. mdpi.comfrontiersin.org Studies have confirmed the neuroprotective effects of R-apomorphine in the 6-OHDA model through both neurochemical and behavioral analysis. scirp.org Furthermore, apomorphine priming in 6-OHDA-lesioned rats has been shown to enhance the motor response to D2 agonists and induce the expression of the immediate-early gene Fos in striatal neurons. nih.gov

Alzheimer's Disease Transgenic Models: Transgenic mouse models of Alzheimer's disease, such as the triple transgenic (3xTg-AD) and 5xFAD mice, are utilized to study the effects of this compound on amyloid-beta (Aβ) pathology and cognitive function. researchgate.netnih.govmdpi.com In 3xTg-AD mice, which develop intraneuronal Aβ accumulation and memory deficits, apomorphine treatment has been shown to improve short-term memory. researchgate.netnih.gov This improvement is associated with significant decreases in intraneuronal Aβ, hyper-phosphorylated tau, p53, and heme oxygenase-1 proteins. researchgate.netnih.gov Apomorphine was found to promote the degradation of intracellular Aβ and increase the activity of proteasome and insulin-degrading enzyme in cultured cells. nih.gov Studies using 5xFAD mice have shown that chronic apomorphine pretreatment can normalize abnormal EEG effects induced by an acute apomorphine injection, suggesting a recovery of dopamine receptor sensitivity. mdpi.com

| Disease Model | Key Findings in this compound Research | Supporting Evidence |

|---|---|---|

| MPTP-Induced Neurotoxicity | Protects against the loss of dopaminergic neurons and preserves striatal dopamine levels. | nih.govscielo.brmdpi.com |

| 6-hydroxydopamine-Induced Neurotoxicity | Reduces motor deficits (rotational behavior) and is used to assess lesion severity. | mdpi.comfrontiersin.orgplos.orgscirp.orgnih.gov |

| Alzheimer's Disease Transgenic Models | Improves memory function, reduces intraneuronal Aβ and hyper-phosphorylated tau, and normalizes EEG abnormalities. | researchgate.netnih.govmdpi.com |

Advanced Neurophysiological and Imaging Techniques

The study of this compound's effects on the central nervous system is enhanced by the application of advanced neurophysiological and imaging techniques. These methods allow for a detailed investigation of the compound's impact on brain plasticity, cellular mechanisms, and gene expression.

Transcranial Magnetic Stimulation (TMS) and Paired Associative Stimulation (PAS) in preclinical setups

Transcranial Magnetic Stimulation (TMS) is a non-invasive technique that uses magnetic fields to stimulate nerve cells in the brain. jpn.ca Paired Associative Stimulation (PAS) is a specific TMS protocol that involves pairing a peripheral nerve stimulus with a subsequent TMS pulse to the contralateral motor cortex, inducing neuroplastic changes. frontiersin.org In human studies, which provide a preclinical framework, the effects of apomorphine on motor cortex plasticity have been investigated using these techniques. nih.govnih.gov Research has shown that apomorphine can have an inhibitory effect on both long-term potentiation (LTP)-like and long-term depression (LTD)-like plasticity induced by PAS. nih.gov For instance, at various dosages, apomorphine either abolished, diminished, or reversed the expected plasticity effects. nih.gov Specifically, PAS-induced LTD-like inhibition was converted to LTP-like facilitation by apomorphine. jpn.ca These findings suggest that apomorphine's influence on neuroplasticity is complex and likely involves presynaptic mechanisms. nih.gov

Transcranial Direct Current Stimulation (tDCS) in experimental settings

Transcranial Direct Current Stimulation (tDCS) is another non-invasive brain stimulation technique that uses a constant, low direct current delivered via electrodes on the scalp to modulate neuronal excitability. cpn.or.kr Anodal tDCS typically enhances cortical excitability, while cathodal tDCS diminishes it. nih.gov In experimental settings with healthy participants, the interaction between apomorphine and tDCS-induced plasticity has been explored. nih.govnih.gov Studies have revealed that apomorphine can abolish the excitability-enhancing effect of anodal tDCS. nih.gov Under the influence of medium and high doses of apomorphine, the effect of anodal tDCS was even reversed to a short-lasting excitability-diminishing plasticity. nih.govresearchgate.net These results further underscore the modulatory role of apomorphine on cortical plasticity. nih.gov

Molecular and Cellular Imaging Techniques

Western Blot: This technique is widely used in apomorphine research to quantify the expression levels of specific proteins. In studies using Alzheimer's disease mouse models, Western blotting has been instrumental in demonstrating that apomorphine treatment leads to a significant decrease in the levels of intraneuronal amyloid-β and hyper-phosphorylated tau. nih.gov It has also been used to show apomorphine's ability to increase levels of fibroblast growth factor-2 (FGF-2) isoforms in astrocyte cultures. Furthermore, in 6-OHDA-lesioned rat models, Western blot analysis confirmed that apomorphine priming, followed by a D2 agonist, induced the expression of c-Fos protein. nih.gov This technique has also been employed to determine the levels of various proteins involved in cell signaling pathways, such as Akt and Erk, in response to apomorphine in models of Parkinson's disease. mdpi.com

Immunohistochemistry: This method allows for the visualization of the localization and distribution of specific proteins within tissues. In apomorphine research, immunohistochemistry has been used to examine the effects of the compound on dopaminergic neurons. For example, it has revealed the neuroprotective effects of apomorphine by showing preserved tyrosine hydroxylase-positive neurons in MPTP-treated mice. nih.gov In Alzheimer's disease models, immunohistochemical staining has been used to observe the reduction of intraneuronal Aβ in brain tissues after apomorphine treatment. nih.gov Additionally, this technique has been used to identify changes in the expression of Fos-like proteins in the striatum of apomorphine-primed rats and to assess the density of the tyrosine-hydroxylase immunoreactive network in the nucleus accumbens of apomorphine-susceptible and -unsusceptible rats. nih.govnih.gov

| Technique | Application in this compound Research | Key Findings |

|---|---|---|

| Western Blot | Quantification of protein expression. | Decreased amyloid-β and p-tau in AD models nih.gov; Increased FGF-2 in astrocytes ; Induced c-Fos expression in PD models. nih.gov |